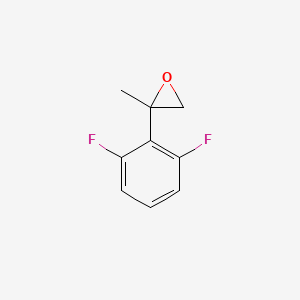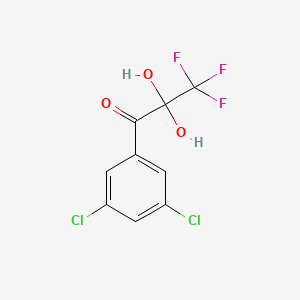
1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound features a dichlorophenyl group, a trifluoromethyl group, and two hydroxyl groups attached to a propanone backbone. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dichlorobenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Known for its effects on mycobacterial energetics.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Used in the synthesis of benzamide derivatives.
Uniqueness
1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. The presence of both dichlorophenyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C9H5Cl2F3O3 |
|---|---|
Peso molecular |
289.03 g/mol |
Nombre IUPAC |
1-(3,5-dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one |
InChI |
InChI=1S/C9H5Cl2F3O3/c10-5-1-4(2-6(11)3-5)7(15)8(16,17)9(12,13)14/h1-3,16-17H |
Clave InChI |
FPDYXHDIUDNYBD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)C(=O)C(C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


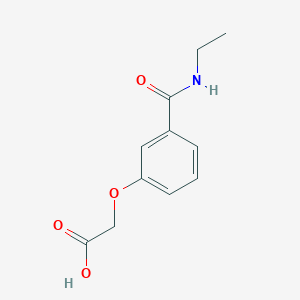
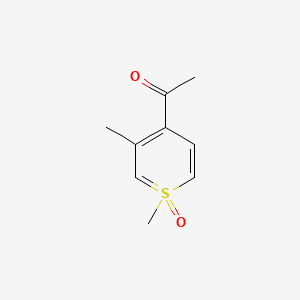

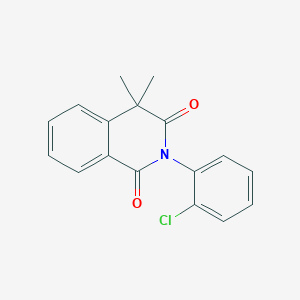
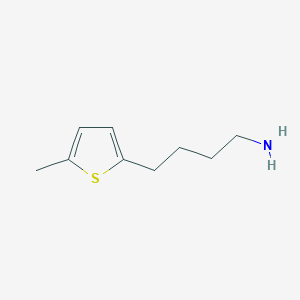
![Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride](/img/structure/B13586276.png)
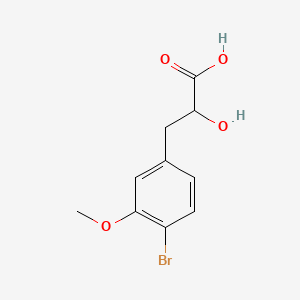

![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13586317.png)
![1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)

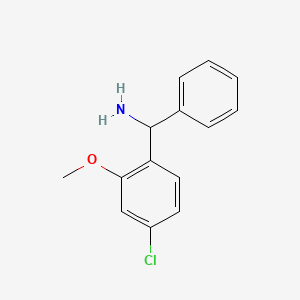
![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)
